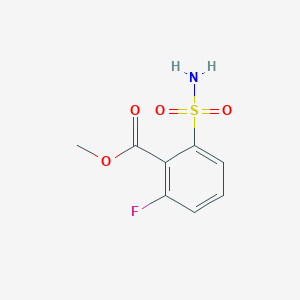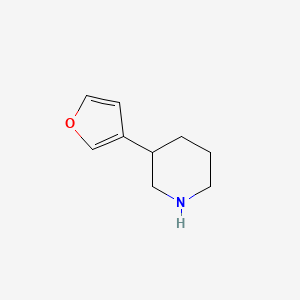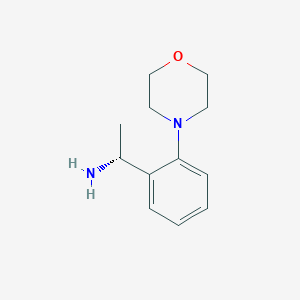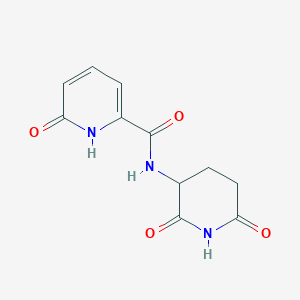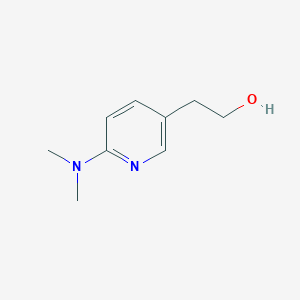
2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C9H14N2O It features a pyridine ring substituted with a dimethylamino group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol typically involves the reaction of 3-chloro-6-(dimethylamino)pyridine with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethylene oxide ring opens and attaches to the pyridine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-(dimethylamino)pyridin-3-yl)ethanone.
Reduction: Formation of 2-(6-(dimethylamino)pyridin-3-yl)ethanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in the development of antidepressant and antipsychotic drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The ethan-1-ol moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethan-1-ol: Similar structure but lacks the pyridine ring.
2,6-Diacetylpyridine: Contains a pyridine ring with acetyl groups instead of the dimethylamino and ethan-1-ol moieties.
1-(6-Acetyl-2-pyridyl)ethanone: Features a pyridine ring with an acetyl group and an ethanone moiety.
Uniqueness
2-(6-(Dimethylamino)pyridin-3-yl)ethan-1-ol is unique due to the presence of both the dimethylamino group and the ethan-1-ol moiety on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-[6-(dimethylamino)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C9H14N2O/c1-11(2)9-4-3-8(5-6-12)7-10-9/h3-4,7,12H,5-6H2,1-2H3 |
Clé InChI |
YKWKTLYFDXZNDZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(C=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)


![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
